Sodium tellurium oxide pentahydrate

Overview

Description

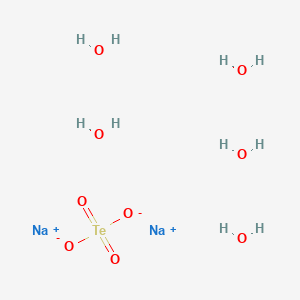

Sodium tellurium oxide pentahydrate, also known as sodium tellurite pentahydrate, is an inorganic compound with the chemical formula Na₂TeO₃·5H₂O. It is a water-soluble white solid and a weak reducing agent. This compound is an intermediate in the extraction of tellurium and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tellurium oxide pentahydrate can be synthesized through the reaction of tellurium dioxide (TeO₂) with sodium hydroxide (NaOH) in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the tellurium dioxide.

Industrial Production Methods: In industrial settings, this compound is often produced from copper anode slimes, which contain various tellurides. These slimes are roasted with sodium carbonate (Na₂CO₃) and oxygen (O₂) to produce sodium tellurite. The reaction can be represented as follows: [ \text{Ag}_2\text{Te} + \text{Na}_2\text{CO}_3 + \text{O}_2 \rightarrow 2\text{Ag} + \text{Na}_2\text{TeO}_3 + \text{CO}_2 ] This process is typically conducted at temperatures between 400-500°C .

Chemical Reactions Analysis

Types of Reactions: Sodium tellurium oxide pentahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium tellurium oxide can be oxidized to form tellurium dioxide (TeO₂) using strong oxidizing agents such as hydrogen peroxide (H₂O₂).

Reduction: It can be reduced to elemental tellurium (Te) using reducing agents like sodium borohydride (NaBH₄).

Substitution: Sodium tellurium oxide can react with acids to form tellurous acid (H₂TeO₃).

Major Products Formed:

Oxidation: Tellurium dioxide (TeO₂)

Reduction: Elemental tellurium (Te)

Substitution: Tellurous acid (H₂TeO₃)

Scientific Research Applications

Sodium tellurium oxide pentahydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other tellurium compounds.

Biology: Sodium tellurium oxide is used in microbiological media to select for certain types of bacteria, as it can inhibit the growth of non-target organisms.

Medicine: Research has explored its potential use in cancer therapy due to its ability to induce oxidative stress in cancer cells.

Mechanism of Action

The mechanism by which sodium tellurium oxide pentahydrate exerts its effects involves the generation of reactive oxygen species (ROS). When introduced into biological systems, it can induce oxidative stress by increasing the levels of ROS, which can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

- Sodium selenite (Na₂SeO₃)

- Sodium sulfite (Na₂SO₃)

- Sodium tellurate (Na₂TeO₄)

These compounds share similar chemical properties but differ in their specific applications and reactivity.

Biological Activity

Sodium tellurium oxide pentahydrate (Na2TeO3·5H2O) is a compound that has garnered interest in various biological and biochemical applications. This article delves into its biological activities, mechanisms of action, and potential applications, supported by relevant research findings and case studies.

Overview of this compound

This compound is a hydrated form of sodium tellurite, which is known for its toxicity and its interactions with biological systems. The compound is primarily studied for its effects on enzymes and cellular processes, particularly in the context of oxidative stress and reactive oxygen species (ROS) generation.

Mechanisms of Biological Activity

- Enzyme Interaction : this compound has been shown to interact with various enzymes. It inhibits squalene monooxygenase, a key enzyme in cholesterol biosynthesis, leading to alterations in cellular lipid metabolism . This inhibition results from the binding of tellurium compounds to vicinal cysteines in the enzyme's active site.

- Reactive Oxygen Species Generation : The compound exhibits strong oxidizing properties, which can induce oxidative stress in cells. This oxidative stress is linked to the formation of deleterious ROS, contributing to cellular damage and apoptosis .

- Thiol Interaction : Tellurium compounds, including this compound, are known to interact with thiol groups in proteins. This interaction can lead to the inactivation of cysteine proteases and other thiol-dependent enzymes, affecting various biological pathways .

Case Study 1: Inhibition of Acetylcholinesterase

Research has demonstrated that this compound exhibits inhibitory activity against acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition suggests potential applications in neuropharmacology .

Case Study 2: Antimicrobial Properties

This compound has shown antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial membrane integrity and interference with metabolic processes due to oxidative damage .

Data Table: Biological Activities of this compound

Toxicological Considerations

Despite its potential therapeutic applications, this compound is highly toxic. It poses risks through ingestion and skin absorption, necessitating careful handling in laboratory settings . Toxicity assessments indicate that it can lead to serious health effects at relatively low doses .

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for sodium tellurium oxide pentahydrate, and how do reaction conditions influence product purity?

this compound can be synthesized via oxidative processing of tellurium-containing ores. A common method involves treating copper telluride ore with sodium carbonate and oxygen at elevated temperatures, yielding sodium tellurite (Na₂TeO₃), which is acidified with sulfuric acid to precipitate tellurium dioxide (TeO₂). Subsequent dissolution in sodium hydroxide and electrolytic reduction produces elemental tellurium, with intermediate steps allowing isolation of hydrated sodium tellurium oxides . Reaction conditions such as pH, temperature, and oxidizer strength (e.g., H₂O₂ vs. KMnO₄) critically affect the oxidation state of tellurium (+4 or +6) and hydration stability .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- X-ray diffraction (XRD) to confirm crystalline structure and phase purity.

- Fourier-transform infrared spectroscopy (FTIR) to identify Te–O bonding and hydration states.

- Scanning electron microscopy (SEM) to analyze morphology, particularly for applications in thermoelectric materials .

- Inductively coupled plasma (ICP) or atomic absorption spectroscopy (AA) for quantitative tellurium analysis .

Q. How does sodium hydroxide influence the synthesis of tellurium-containing compounds like this compound?

Sodium hydroxide acts as both a pH modifier and reducing agent. In the electrolytic reduction of TeO₂, NaOH facilitates the formation of Te⁰ while stabilizing intermediate sodium tellurium oxides. Higher NaOH concentrations during synthesis can increase crystallite size, as observed in bismuth telluride systems, suggesting similar effects in tellurium oxide hydrates .

Advanced Research Questions

Q. How do pH and temperature variations during synthesis impact the oxidation state of tellurium in this compound?

In acidic conditions (pH < 3), tellurium tends to stabilize in the +4 oxidation state (e.g., Na₂TeO₃·5H₂O), while alkaline conditions (pH > 10) with strong oxidizers like KMnO₄ promote +6 states (e.g., Na₂TeO₄·5H₂O). Elevated temperatures (>80°C) accelerate oxidation but may destabilize the pentahydrate structure, requiring controlled cooling for crystallization .

Q. What methodological challenges arise when reconciling crystallinity data from divergent synthesis protocols?

Discrepancies in crystallinity often stem from alkali concentration gradients or impurities. For example, NaOH concentrations above 2 M in bismuth telluride synthesis increased crystallite size from 26.8 nm to 32.5 nm . Standardizing reaction times, reagent purity, and post-synthesis washing protocols (e.g., ethanol rinsing to remove unreacted salts) can mitigate such issues .

Q. How can researchers selectively synthesize this compound with tellurium in +4 versus +6 oxidation states?

- +4 State : Use mild oxidants (e.g., H₂O₂) in weakly acidic media. Confirm via iodometric titration, where Te⁴+ reduces iodine to iodide .

- +6 State : Employ strong oxidants (e.g., KMnO₄ in HNO₃) and alkaline conditions. X-ray photoelectron spectroscopy (XPS) can validate the Te⁶+ binding energy at ~576 eV .

Q. What safety protocols are critical for high-temperature experiments involving this compound?

At temperatures >300°C, decomposition releases toxic gases like tellurium oxide (TeO₂) and hydrogen telluride (H₂Te). Use inert atmospheres (N₂/Ar) and scrubbers for gas containment. Dry chemical powder (not water) is recommended for extinguishing metal-related fires .

Q. Methodological Considerations Table

| Parameter | Impact on Synthesis | Optimal Range |

|---|---|---|

| pH | Determines Te oxidation state | Acidic (+4), Alkaline (+6) |

| Temperature | Affects reaction rate and hydration | 60–80°C (crystallization) |

| Oxidizer Strength | Controls Te⁴+ → Te⁶+ conversion | H₂O₂ (mild), KMnO₄ (strong) |

| NaOH Concentration | Influences crystallite size and purity | 1–2 M (balance) |

Properties

IUPAC Name |

disodium;tellurate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4Te.5H2O/c;;1-5(2,3)4;;;;;/h;;(H2,1,2,3,4);5*1H2/q2*+1;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBVNEXDNNHXIU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-][Te](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10Na2O9Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10049-23-7 (Parent), 10102-20-2 (Parent) | |

| Record name | Sodium tellurate(IV) pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022451065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30945132 | |

| Record name | Sodium tellurate--water (2/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22451-06-5 | |

| Record name | Sodium tellurate(IV) pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022451065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tellurate--water (2/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.